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1,3-Benzodithiole, 2-(4-methoxyphenyl)-

Cat. No.: B14555543
CAS No.: 61666-75-9
M. Wt: 260.4 g/mol
InChI Key: XKSZFMFEVNQTFH-UHFFFAOYSA-N
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Description

Significance of Benzodithiole Scaffolds in Heterocyclic Chemistry

Benzodithiole (BDT) scaffolds are integral components in various areas of chemical science. Their rigid, fused-ring structure, combined with the presence of two sulfur atoms, imparts distinct chemical and physical properties. In medicinal chemistry, derivatives of the benzodithiole core have been reported to exhibit a wide spectrum of biological activities. Research has indicated their potential as anti-HBV (Hepatitis B virus), antitumor, antimicrobial, and anti-bovine viral diarrhea virus agents researchgate.net. The ability of the benzodithiole moiety to interact with biological targets makes it a valuable pharmacophore in drug discovery programs.

Beyond their medicinal applications, benzodithiole units are crucial building blocks in materials science and synthetic chemistry. The sulfur atoms can be readily oxidized or participate in coordination with metal centers, making them useful as chelating agents in coordination chemistry wikipedia.orgacs.org. Furthermore, their electron-rich nature makes them suitable components for organic electronic materials, such as organic semiconductors and fluorescent probes researchgate.net. The versatility of the benzodithiole scaffold ensures its continued relevance and exploration in the development of novel functional molecules.

Overview of the Target Compound within the 1,3-Benzodithiole (B1625575) Class

The target compound, 1,3-Benzodithiole, 2-(4-methoxyphenyl)- , belongs to the family of 2-aryl-1,3-benzodithioles. Its structure consists of a central 1,3-benzodithiole core with a 4-methoxyphenyl (B3050149) group attached to the C2 position of the dithiole ring. The methoxy (B1213986) group (-OCH₃) on the phenyl ring is an electron-donating group, which can influence the electronic properties of the entire molecule.

While specific, in-depth research on 1,3-Benzodithiole, 2-(4-methoxyphenyl)- is not extensively documented in dedicated studies, its synthesis is readily achievable through well-established methodologies. The most common and straightforward route to this class of compounds is the acid-catalyzed condensation of Benzene-1,2-dithiol with the corresponding aldehyde, in this case, 4-methoxybenzaldehyde (B44291) wikipedia.org. This reaction proceeds via the formation of a dithioacetal, which is the 1,3-benzodithiole ring. The properties of the target compound can be inferred from its structure; it is expected to be a stable, crystalline solid, with spectroscopic characteristics defined by both the benzodithiole core and the substituted aromatic ring. Its structural similarity to other biologically active 2-aryl-heterocycles, such as 2-(4-methoxyphenyl)benzo[d]thiazole , suggests potential for investigation in medicinal chemistry contexts nih.gov.

Evolution of Synthetic Methodologies for Benzo-annulated Dithioles

The synthesis of benzo-annulated dithioles, particularly the 1,3-isomers, has evolved from classical condensation reactions to more sophisticated transition-metal-catalyzed approaches.

The foundational method for constructing the 2-substituted-1,3-benzodithiole system is the direct condensation of Benzene-1,2-dithiol with aldehydes or ketones wikipedia.org. This reaction is typically catalyzed by an acid and involves the formation of a dithioacetal. Its operational simplicity and the ready availability of a wide range of carbonyl compounds make it a highly versatile and frequently employed strategy.

EntryAldehyde/KetoneCatalystProductRef
1BenzaldehydeAcid2-Phenyl-1,3-benzodithiole wikipedia.org
24-methoxybenzaldehydeAcid2-(4-methoxyphenyl)-1,3-benzodithiole wikipedia.org
3AcetoneAcid2,2-Dimethyl-1,3-benzodithiole wikipedia.org

In recent years, more advanced synthetic routes have been developed to expand the scope and efficiency of benzodithiole synthesis. These modern methodologies often employ transition-metal catalysis. For instance, a copper-catalyzed reaction between 2-bromo-benzothioamides and elemental sulfur (S₈) has been reported to afford benzodithioles, showcasing a novel approach that involves sulfur rearrangement researchgate.netacs.org.

The synthesis of the key precursor, Benzene-1,2-dithiol , has also seen significant evolution. Early methods relied on the diazotization of 2-aminobenzenethiol wikipedia.orgacs.org. Contemporary approaches often utilize ortho-lithiation of benzenethiol (B1682325) followed by sulfidation, offering a more efficient pathway wikipedia.orgacs.org. Another route involves the reaction of o-dihalobenzenes with a sulfur nucleophile google.com. This progression in synthetic strategies highlights the ongoing efforts to develop more efficient, scalable, and versatile methods for accessing these important heterocyclic scaffolds.

MethodPrecursorKey ReagentsDescriptionRef
Classical CondensationBenzene-1,2-dithiol + Aldehyde/KetoneAcid (e.g., HCl, PTSA)Direct formation of the 1,3-benzodithiole ring via dithioacetal formation. wikipedia.org
Copper-Catalyzed Annulation2-Bromo-benzothioamideCuI, S₈, Cs₂CO₃A modern approach involving C-S bond formation and sulfur rearrangement. researchgate.netacs.org
Precursor Synthesis (Classical)2-AminobenzenethiolNaNO₂, H⁺Diazotization followed by reaction with a sulfur source. wikipedia.orgacs.org
Precursor Synthesis (Modern)Benzenethioln-BuLi, S₈Ortho-lithiation followed by sulfidation to introduce the second thiol group. wikipedia.orgacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12OS2 B14555543 1,3-Benzodithiole, 2-(4-methoxyphenyl)- CAS No. 61666-75-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61666-75-9

Molecular Formula

C14H12OS2

Molecular Weight

260.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-1,3-benzodithiole

InChI

InChI=1S/C14H12OS2/c1-15-11-8-6-10(7-9-11)14-16-12-4-2-3-5-13(12)17-14/h2-9,14H,1H3

InChI Key

XKSZFMFEVNQTFH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2SC3=CC=CC=C3S2

Origin of Product

United States

Chemical Reactivity and Transformation of 1,3 Benzodithiole, 2 4 Methoxyphenyl

Nucleophilic Attack and Adduct Formation at the C2 Position

The C2 position of the 1,3-benzodithiole (B1625575) ring in 2-aryl substituted derivatives is susceptible to nucleophilic attack, especially when the ring is activated. This reactivity is pronounced in the corresponding 1,3-benzodithiolylium ions, which are readily attacked by a variety of nucleophiles to form stable adducts. While direct nucleophilic addition to the neutral 1,3-Benzodithiole, 2-(4-methoxyphenyl)- is less common, the generation of the corresponding carbocation enhances its electrophilicity significantly.

Hydration Reactions

The hydration of 2-aryl-1,3-benzodithiolylium ions, the cationic form of 2-aryl-1,3-benzodithioles, has been a subject of kinetic and equilibrium studies. These investigations provide insights into the stability and reactivity of these carbocations in aqueous media. The acid-catalyzed hydrolysis of related S,S-acetals, such as 2-aryl-2-phenyl-1,3-dithianes, proceeds through the formation of an α-thio carbocation intermediate. rsc.org The rate of hydrolysis is influenced by the substituents on the aromatic ring, the acidity of the medium, and the temperature. rsc.org

In highly concentrated acidic solutions, these S,S-acetals can generate stoichiometric amounts of the α-thio carbocations. rsc.org The subsequent reaction of these carbocations with water leads to the formation of the corresponding carbonyl compound. The kinetics of this hydration step have been studied and compared with those of similar α-oxo carbocations. rsc.org For the 2-(4-methoxyphenyl)-1,3-benzodithiolylium ion, the electron-donating methoxy (B1213986) group is expected to stabilize the positive charge, thereby influencing the equilibrium and rate constants of the hydration reaction.

Oxidative Transformations and Sulfone Formation

The sulfur atoms in the 1,3-benzodithiole ring can be oxidized to form sulfoxides and sulfones. The oxidation of 2,2-disubstituted 1,3-benzodithioles with oxidizing agents like lead tetraacetate can yield sulfoxides and disulfoxides. researchgate.net For 2-aryl substituted derivatives, the oxidation can lead to the corresponding 1,1,3,3-tetraoxides.

Specifically, the synthesis of 2-(4-Methoxybenzylidene)-2H-1,3-benzodithiole 1,1,3,3-tetraoxide has been reported. nih.gov This compound is synthesized by the reaction of p-anisaldehyde with 1,3-benzodithiole 1,1,3,3-tetraoxide in the presence of diethylammonium (B1227033) chloride and potassium fluoride (B91410) in refluxing toluene. nih.gov The resulting bissulfonyl ethylene (B1197577) derivative is a potent electrophile and can participate in various reactions, including Michael additions. nih.gov

Table 1: Synthesis of 2-(4-Methoxybenzylidene)-2H-1,3-benzodithiole 1,1,3,3-tetraoxide nih.gov

Reactant 1Reactant 2ReagentsSolventConditionsProduct
p-Anisaldehyde1,3-Benzodithiole 1,1,3,3-tetraoxideDiethylammonium chloride, Potassium fluorideTolueneReflux, 24 h2-(4-Methoxybenzylidene)-2H-1,3-benzodithiole 1,1,3,3-tetraoxide

Derivatization via Functional Group Interconversions

The 2-(4-methoxyphenyl)-1,3-benzodithiole scaffold allows for various derivatization reactions through functional group interconversions. The methoxy group on the phenyl ring is a key site for such modifications. nih.gov For instance, cleavage of the methyl ether can yield the corresponding phenol, which can then be further functionalized.

Additionally, the aromatic rings of the benzodithiole and the 4-methoxyphenyl (B3050149) substituent can undergo electrophilic substitution reactions, although the reactivity will be influenced by the existing substituents. The sulfur atoms can also be targeted for reactions, as seen in the oxidative transformations.

Pathways Leading to Fused Heterocyclic Systems

The 1,3-benzodithiole moiety can serve as a building block for the synthesis of more complex, fused heterocyclic systems. Cyclization reactions involving either the dithiole ring or substituents attached to it can lead to the formation of novel polycyclic structures.

One potential pathway involves the intramolecular cyclization of derivatives of 2-(4-methoxyphenyl)-1,3-benzodithiole. For example, if a suitable functional group is introduced on the benzodithiole ring or the 4-methoxyphenyl group, it could undergo a ring-closing reaction. Iodine-mediated intramolecular cyclization is a known method for creating fused ring systems. rsc.org

Another approach is the construction of a new ring onto the existing benzodithiole framework. For instance, reactions that lead to the formation of thieno-fused systems are of particular interest in materials science and medicinal chemistry. The synthesis of thieno[2,3-b]thiophenes and related structures often involves the cyclization of appropriately substituted thiophene (B33073) precursors. nih.govrsc.org By analogy, a suitably functionalized 2-(4-methoxyphenyl)-1,3-benzodithiole could potentially be a precursor to a thieno[2,3-b]benzodithiole system.

Formation of Dibenzodithiocine Annulation Products

Similarly, no documented annulation reactions using 1,3-Benzodithiole, 2-(4-methoxyphenyl)- as a precursor for the formation of dibenzodithiocine products were found. The synthesis of dibenzodithiocine skeletons is typically achieved through methods like the copper-catalyzed dimerization of 2-bromo-benzothioamides in the absence of external sulfur or selenium sources. researchgate.netmdpi.comacs.org These reactions proceed via consecutive C(sp²)–S Ullmann-type couplings. The literature does not describe a pathway where 1,3-Benzodithiole, 2-(4-methoxyphenyl)- acts as a building block for constructing the eight-membered dibenzodithiocine ring system.

Skeletal Editing of Benzodithiol-3-ones

The concept of skeletal editing, a powerful tool for the structural modification of heterocyclic cores, has been explored for related compounds. rsc.org Specifically, the skeletal editing of benzodithiol-3-ones to produce benzo[d] researchgate.netrsc.orgoxathiin-4-ones has been reported. rsc.org This transformation involves the swapping of a sulfur atom for a carbon-oxygen entity. However, this reactivity is specific to the benzodithiol-3-one scaffold, which is structurally distinct from 1,3-Benzodithiole, 2-(4-methoxyphenyl)- . The latter lacks the ketone functionality that is crucial for the reported skeletal editing pathway. There are no available studies on the skeletal editing of 2-aryl-1,3-benzodithioles like the title compound.

Applications of 1,3 Benzodithiole, 2 4 Methoxyphenyl in Complex Molecule Synthesis

Role as Protecting Groups in Organic Chemistry

The protection of reactive functional groups is a cornerstone of multistep organic synthesis. The 1,3-benzodithiole (B1625575) moiety, as part of the broader class of dithioacetals, offers a reliable method for the protection of carbonyl compounds and has found specialized applications in nucleoside chemistry.

The protection of aldehydes and ketones is frequently necessary to prevent their reaction under conditions targeting other functional groups within a molecule. nih.gov Thioacetals, such as 1,3-dithianes and 1,3-dithiolanes, are widely used for this purpose due to their stability under both acidic and basic conditions. nih.govrsc.org The formation of these protecting groups typically involves the reaction of a carbonyl compound with a dithiol, such as 1,2-ethanedithiol (B43112) or 1,3-propanedithiol, in the presence of a Brønsted or Lewis acid catalyst. acs.org

The resulting dithioacetal masks the electrophilic nature of the carbonyl carbon. A variety of catalysts have been employed to facilitate this transformation, including yttrium triflate and tungstophosphoric acid, which allow for the chemoselective protection of aldehydes over ketones. acs.org The deprotection of these thioacetals to regenerate the carbonyl group often requires specific reagents, and numerous methods have been developed to achieve this, ranging from the use of mercury(II) salts to milder, oxidative conditions employing reagents like hydrogen peroxide with an iodine catalyst. rsc.orgchemicalbook.com

Table 1: Methods for Thioacetal Protection and Deprotection

Transformation Reagents and Conditions Key Features
Protection (Thioacetalization) 1,2-ethanedithiol or 1,3-propanedithiol, Lewis/Brønsted acid catalyst (e.g., Y(OTf)₃, H₃PW₁₂O₄₀) High chemoselectivity for aldehydes; stable to acidic and basic conditions. acs.org
Deprotection (Dethioacetalization) Hg(NO₃)₂·3H₂O (solid state) Fast and efficient, but uses a toxic heavy metal. rsc.org
Deprotection (Dethioacetalization) 30% H₂O₂ / I₂ catalyst in aqueous micellar system Mild, environmentally friendly, and tolerates various functional groups. chemicalbook.com
Deprotection (Dethioacetalization) Polyphosphoric acid and acetic acid Simple and convenient method using inexpensive reagents. nih.gov

In the synthesis of oligonucleotides, the selective protection of the hydroxyl groups of the ribose sugar is crucial. The 1,3-benzodithiol-2-yl (BDT) group has been utilized as a protecting group for the 2'-hydroxyl function in uridine. This application highlights the adaptability of the benzodithiole system to the specific challenges of nucleoside and nucleotide chemistry, where mild and selective protection and deprotection are paramount. rsc.org The development of such specialized protecting groups is essential for the successful chemical synthesis of RNA and its analogues, which are of significant interest for therapeutic and research purposes. nih.gov

Building Blocks for Natural Product Synthesis

The inherent structural features of the 1,3-benzodithiole system make it an attractive moiety for incorporation into natural product synthesis. While the specific natural product "Mellpaladine A" mentioned in the prompt could not be verified in the scientific literature, the general utility of benzodithiole derivatives in this field is evident.

While a natural product named "Mellpaladine A" containing a 1,3-benzodithiole moiety could not be identified, the 1,3-benzodithiole core is a structural component of various synthetic and naturally occurring molecules with biological activity. The synthesis of complex natural products often relies on the strategic use of key building blocks that can be elaborated into the final target. Although the direct synthesis of a natural product named Mellpaladine A incorporating a 1,3-benzodithiole could not be found, the synthesis of other complex molecules like Complanadine A, a Lycopodium alkaloid, demonstrates the intricate strategies employed in natural product synthesis, which could conceptually be adapted to include benzodithiole-containing fragments. nih.govnih.govpurdue.edu The synthesis of various benzodithiole derivatives has been reported, some of which have been investigated for their pharmacological properties, suggesting their potential as scaffolds in medicinal chemistry and natural product analogue synthesis. researchgate.netacs.org

Specific methods for the direct enantioselective α-methylation of 2-(4-methoxyphenyl)-1,3-benzodithiole were not found in the reviewed literature. However, the broader field of asymmetric synthesis offers numerous strategies for the enantioselective α-functionalization of carbonyl compounds and their synthetic equivalents. The development of chiral auxiliaries and asymmetric catalysts for the enantioselective alkylation of dithianes and related compounds is a well-established area of research. These methods typically involve the deprotonation of the C-H bond adjacent to the sulfur atoms to form a nucleophilic carbanion, which can then be reacted with an electrophile in an enantioselective manner. While specific application to 2-(4-methoxyphenyl)-1,3-benzodithiole is not documented, these general principles would be the starting point for developing such a synthetic strategy.

Precursors for Advanced Organic Materials

The electronic properties of sulfur-containing aromatic compounds have led to their investigation as components of advanced organic materials. The 1,3-benzodithiole scaffold, with its electron-rich nature, is a promising building block for the synthesis of organic semiconductors.

Derivatives of 1,3-benzodithiole have been synthesized and studied for their potential as p-type organic semiconductors. For instance, 2-(thiopyran-4-ylidene)-1,3-benzodithiole has been shown to form a three-dimensional intermolecular network, which is beneficial for charge transport in organic thin-film transistors (OTFTs). rsc.org The ability to tune the electronic properties of these molecules through substitution on the benzodithiole core or at the 2-position makes them attractive targets for materials science research. The development of novel organic semiconductors based on structures like benzothieno[3,2-b] rsc.orgbenzothiophene (BTBT) highlights the importance of sulfur-containing heterocycles in this field. nih.govrsc.orgbohrium.com While the direct application of 2-(4-methoxyphenyl)-1,3-benzodithiole in this context is not extensively detailed, its structural similarity to these high-performance materials suggests its potential as a precursor or component in the design of new organic electronic materials.

Synthesis of Tetrathiafulvalene Derivatives

Tetrathiafulvalene (TTF) and its derivatives are a cornerstone of molecular electronics and materials science, renowned for their electron-donating capabilities and their role in forming highly conductive charge-transfer salts. The core structure of TTF is composed of two 1,3-dithiole rings linked by a central double bond. Consequently, 1,3-dithiole-based molecules are the essential precursors for TTF synthesis.

The compound 1,3-Benzodithiole, 2-(4-methoxyphenyl)- is a type of 2-substituted-1,3-benzodithiole, which can be utilized as a precursor to form the corresponding half of a dibenzotetrathiafulvalene (B188372) (DBTTF) derivative. A common synthetic strategy involves the conversion of the 2-substituted-1,3-benzodithiole into a more reactive intermediate, such as a 1,3-benzodithiolylium salt.

One established method involves treating a 2-alkoxy-1,3-benzodithiole with a strong acid like tetrafluoroboric acid (HBF₄) to generate the 1,3-benzodithiolylium tetrafluoroborate (B81430) salt. researchgate.net The 2-(4-methoxyphenyl)- group contains an ether linkage, and this pathway allows for the removal of the methoxyphenyl group to form the reactive carbocation. This cation can then undergo a self-coupling reaction, often mediated by a reducing agent or a base, to form the central carbon-carbon double bond of the TTF core, yielding a symmetrical dibenzotetrathiafulvalene.

Alternatively, the 1,3-benzodithiole core can be converted into a phosphonium (B103445) salt, such as (1,3-benzodithiol-2-yl)tributylphosphonium tetrafluoroborate, which can then participate in Wittig-type reactions to form the TTF structure. researchgate.net Another pathway is the dimerization of the carbene, 1,3-benzodithiol-2-ylidene, which yields the bi-(1,3-benzodithiol-2-ylidene) core of DBTTF. researchgate.net The presence of the 4-methoxyphenyl (B3050149) substituent on the precursor can influence the electronic properties of the resulting TTF derivative, although it is typically cleaved during the core dimerization step.

Precursor Type Key Intermediate Coupling Method Resulting Core Structure
2-Aryl-1,3-benzodithiole1,3-Benzodithiolylium SaltReductive self-couplingDibenzotetrathiafulvalene
1,3-Benzodithiole1,3-Benzodithiol-2-ylideneCarbene dimerizationDibenzotetrathiafulvalene
1,3-BenzodithiolePhosphonium SaltWittig ReactionDibenzotetrathiafulvalene

Development of Organic Semiconductors

The field of organic electronics relies on the development of novel semiconductor materials for applications in devices like organic field-effect transistors (OFETs) and organic photovoltaics. The molecular structure of 1,3-Benzodithiole, 2-(4-methoxyphenyl)- contains key features that make it and its derivatives promising candidates for p-type organic semiconductors. The sulfur-rich benzodithiole moiety is an excellent electron donor (p-type), a crucial characteristic for facilitating hole transport.

Research into closely related analogs, such as 2-(thiopyran-4-ylidene)-1,3-benzodithiole (TP-BT) derivatives with various aryl substituents, has provided significant insights into the potential of this class of materials. doi.org These studies demonstrate that the combination of the electron-donating benzodithiole core with different aryl groups can create donor-acceptor (D-A) type molecular structures. researchgate.net This D-A architecture is a highly effective strategy in materials design for tuning the electronic energy levels (HOMO/LUMO) and optimizing charge transport properties.

In OFET devices, the performance of the semiconductor is heavily dependent on the molecular packing in the solid state. Studies on aryl-substituted TP-BT analogs have shown that these molecules tend to form edge-on arrangements in thin films, a packing motif that is generally favorable for efficient charge transport within the transistor channel. researchgate.net The performance of these materials is quantified by their charge carrier mobility.

Compound Type Molecular Structure Device Application Measured Hole Mobility (μ) Reference
Aryl-substituted TP-BTDonor-AcceptorOFET0.1 to 8 x 10⁻³ cm²/Vs doi.org
Fused π-extended TP-BTp-type semiconductorOFET0.1 cm²/Vs doi.org

The data from these related compounds indicate that the 2-aryl-1,3-benzodithiole framework is a viable and promising platform for the development of new organic semiconductors. The specific 2-(4-methoxyphenyl) substituent can further influence the material's properties, such as its solubility for solution-based processing and its solid-state morphology, which are critical factors for device fabrication and performance.

Computational and Spectroscopic Characterization of 1,3 Benzodithiole, 2 4 Methoxyphenyl

Computational Chemistry Studies

Computational chemistry serves as a powerful tool for predicting and understanding the behavior of molecules. Through various theoretical models, it is possible to investigate molecular geometry, electronic structure, and reactivity without engaging in laboratory synthesis.

Quantum Chemical Investigations and Molecular Geometry Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for determining the most stable three-dimensional arrangement of atoms in a molecule. These calculations optimize the molecular geometry to find the lowest energy state, providing precise data on bond lengths, bond angles, and dihedral angles.

Table 1: Illustrative Geometrical Parameters from DFT Calculations on a Related Compound (2-(4-methoxyphenyl)benzo[d]thiazole)

ParameterCalculated Value (Å or °)Description
C-S Bond Length~1.75 - 1.79Represents the bond between carbon and sulfur atoms in the heterocyclic ring. nbu.edu.sa
C-C Bond Length (Aromatic)~1.39 - 1.48Typical bond lengths for carbon-carbon bonds within the benzene (B151609) rings. nbu.edu.sa
C-O Bond Length~1.37The bond length for the methoxy (B1213986) group's ether linkage.
C-S-C Bond Angle~90 - 95The angle within the dithiole ring involving the sulfur atom.

Theoretical Predictions of Reactivity and Stability

The reactivity and stability of a molecule can be predicted by analyzing its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. scirp.org The energy gap (ΔE = ELUMO – EHOMO) is a crucial indicator of chemical reactivity; a smaller gap suggests the molecule is more polarizable and reactive. researchgate.netresearchgate.net

From these FMO energies, several global reactivity descriptors can be calculated to quantify chemical behavior:

Ionization Potential (I) and Electron Affinity (A) : Related to the energies of HOMO and LUMO, respectively (I ≈ -EHOMO, A ≈ -ELUMO). researchgate.net

Chemical Hardness (η) : Measures resistance to change in electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard." scirp.org

Electronegativity (χ) : Describes the power of an atom or group to attract electrons. researchgate.net

Electrophilicity Index (ω) : Quantifies the electron-accepting capability. scirp.org

For various benzothiazole (B30560) derivatives, the HOMO-LUMO energy gap has been determined to be between 3.95 and 4.70 eV. nbu.edu.sa These values indicate significant molecular stability. nbu.edu.sa

Table 2: Representative Global Reactivity Descriptors Calculated from FMO Energies

DescriptorFormulaSignificance
HOMO-LUMO Gap (ΔE)ELUMO - EHOMOIndicates chemical reactivity and stability. researchgate.net
Chemical Hardness (η)(I - A) / 2Measures resistance to deformation of electron cloud. scirp.org
Electronegativity (χ)(I + A) / 2Indicates the ability to attract electrons. researchgate.net
Electrophilicity Index (ω)μ2 / 2η (where μ is chemical potential)Measures the propensity to accept electrons. scirp.org

Computational Approaches to Synthetic Planning

Computational chemistry provides valuable insights for synthetic planning by allowing for the theoretical evaluation of reaction pathways. By calculating the energies of reactants, intermediates, transition states, and products, chemists can predict the feasibility of a proposed synthetic route, identify potential byproducts, and optimize reaction conditions. DFT calculations can map out the potential energy surface of a reaction, with the energy barrier required to overcome a transition state indicating the activation energy. A lower energy barrier suggests a more favorable reaction pathway.

The synthesis of 1,3-benzodithiole (B1625575) derivatives can be achieved through various methods, including the copper-catalyzed reaction of 2-bromo-benzothioamides with elemental sulfur. researchgate.net Computational studies could be employed to model this reaction mechanism, elucidating the roles of the catalyst and intermediates and potentially predicting how substituent changes on the aromatic rings would affect reaction yield and rate.

Molecular Electrostatic Potential (MEP) and Non-Covalent Interactions

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactivity of a molecule. scirp.org It illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red areas indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue areas denote positive potential (electron-poor, susceptible to nucleophilic attack). openaccesspub.org For 1,3-Benzodithiole, 2-(4-methoxyphenyl)-, the MEP map would likely show negative potential around the sulfur and oxygen atoms due to their lone pairs of electrons, and positive potential around the hydrogen atoms.

Non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces, are crucial in determining the solid-state packing of molecules in crystals. Computational methods can identify and quantify these interactions, explaining the observed crystal architecture and influencing physical properties like melting point and solubility.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electronic structure by describing electron delocalization, charge transfer, and hyperconjugative interactions within a molecule. scirp.orgscirp.org This method examines the interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation stabilization energy, E(2). scirp.org

Advanced Spectroscopic Methods for Structural Elucidation

The precise structure of a synthesized compound is confirmed using a combination of spectroscopic techniques. Each method provides unique information about the molecular framework and functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are indispensable for mapping the carbon-hydrogen framework of a molecule.

¹H NMR : The spectrum for 1,3-Benzodithiole, 2-(4-methoxyphenyl)- would show distinct signals. The protons on the benzodithiole ring would appear in the aromatic region (approx. 7.0-7.5 ppm). The protons on the 4-methoxyphenyl (B3050149) ring would show a characteristic AA'BB' pattern, with two doublets around 6.9 ppm and 7.4 ppm. A sharp singlet for the methoxy (-OCH₃) protons would be expected around 3.8 ppm, and a singlet for the proton at the C2 position of the dithiole ring would appear around 6.3 ppm.

¹³C NMR : The carbon spectrum would show signals for each unique carbon atom. The carbon of the methoxy group would be found around 55 ppm. The C2 carbon of the dithiole ring would be observed near 50 ppm. Aromatic carbons would resonate in the 114-150 ppm range, with the carbon attached to the oxygen appearing at the lower field (higher ppm value).

Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR spectroscopy identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For the title compound, key absorptions would include:

C-H stretching (aromatic) : Above 3000 cm⁻¹.

C-H stretching (aliphatic, -OCH₃) : Around 2830-2950 cm⁻¹.

C=C stretching (aromatic) : In the 1450-1600 cm⁻¹ region.

C-O stretching (ether) : Strong absorption around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric).

C-S stretching : Weaker absorptions in the 600-800 cm⁻¹ range. For the related 2-(4-methoxyphenyl)benzo[d]thiazole, C-H stretching vibrations have been observed in the 3066-3108 cm⁻¹ range. researchgate.net

Mass Spectrometry (MS) : This technique provides information about the molecular weight and fragmentation pattern of a molecule. For 1,3-Benzodithiole, 2-(4-methoxyphenyl)-, the molecular ion peak [M]⁺ would be expected at m/z corresponding to its molecular weight (C₁₄H₁₂OS₂ ≈ 260.03 g/mol ).

Table 3: Predicted Spectroscopic Data for 1,3-Benzodithiole, 2-(4-methoxyphenyl)-

TechniqueExpected FeatureApproximate Value
¹H NMR-OCH₃ protons (singlet)~3.8 ppm
¹H NMRC2-H proton (singlet)~6.3 ppm
¹H NMRAromatic protons (multiplets/doublets)6.9 - 7.5 ppm
¹³C NMR-OCH₃ carbon~55 ppm
¹³C NMRC2 carbon~50 ppm
FT-IRC-O stretch (asymmetric)~1250 cm⁻¹
FT-IRC=C stretch (aromatic)1450-1600 cm⁻¹
Mass Spec.Molecular Ion Peak [M]⁺m/z ≈ 260

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. While specific experimental spectra for 1,3-Benzodithiole, 2-(4-methoxyphenyl)- are not widely published, the expected chemical shifts can be predicted based on the analysis of its constituent moieties: the 1,3-benzodithiole system and the 4-methoxyphenyl group.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group. The four protons on the benzene ring of the benzodithiole moiety would likely appear as a complex multiplet or an AA'BB' system in the range of δ 7.0-7.5 ppm. The 4-methoxyphenyl group presents a classic A'A'B'B' system, with two doublets corresponding to the protons ortho (H-2', H-6') and meta (H-3', H-5') to the dithiole-substituted carbon. The ortho protons are expected to resonate downfield (around δ 7.4-7.6 ppm) compared to the meta protons (around δ 6.9-7.1 ppm) due to the electronic effects of the dithiole ring and the oxygen atom. The methoxy group (-OCH₃) protons would appear as a sharp singlet, typically around δ 3.8 ppm. The single proton at the C2 position of the dithiole ring (H-2) is anticipated to be a singlet in the δ 6.0-6.5 ppm region.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The carbon of the methoxy group is expected around δ 55-56 ppm. researchgate.net The aromatic carbons of the 4-methoxyphenyl ring would appear between δ 114 and 160 ppm, with the oxygen-substituted carbon (C-4') being the most downfield. The carbons of the benzodithiole ring are expected in the aromatic region (δ 120-140 ppm), with the carbons bonded to sulfur appearing at the lower field end of this range. The C2 carbon, bonded to two sulfur atoms and the methoxyphenyl group, would have a characteristic chemical shift, anticipated to be in the range of δ 60-75 ppm.

Predicted NMR Data for 1,3-Benzodithiole, 2-(4-methoxyphenyl)-

AssignmentPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
-OCH₃~3.8 (s, 3H)~55.5
C2-H~6.2 (s, 1H)~65-75
Benzodithiole Ar-H7.0-7.5 (m, 4H)121-140
Methoxyphenyl Ar-H (meta to C1')6.9-7.1 (d, 2H)~114.5
Methoxyphenyl Ar-H (ortho to C1')7.4-7.6 (d, 2H)~128.0
Methoxyphenyl C1' (ipso)-~130.0
Methoxyphenyl C4' (ipso)-~160.0

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For 1,3-Benzodithiole, 2-(4-methoxyphenyl)- (molecular formula C₁₄H₁₂OS₂), the molecular weight is approximately 260.38 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement.

The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺˙) at m/z ≈ 260. The fragmentation pattern would likely involve cleavage of the bond between the C2 of the dithiole ring and the phenyl ring, which is a common fragmentation pathway for such structures.

Key Expected Fragments:

m/z 260: The molecular ion [C₁₄H₁₂OS₂]⁺˙.

m/z 245: Loss of a methyl radical ([M-CH₃]⁺) from the methoxy group.

m/z 153: The benzodithiolium cation [C₇H₅S₂]⁺, formed by cleavage of the C2-phenyl bond.

m/z 107: The 4-methoxybenzyl cation [C₈H₉O]⁺ or a related fragment.

m/z 77: Phenyl cation [C₆H₅]⁺, from further fragmentation.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information on the solid-state structure of a crystalline compound, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of 1,3-Benzodithiole, 2-(4-methoxyphenyl)- has not been reported, analysis of closely related structures, such as 2-aryl-benzothiazoles and other substituted benzodithioles, allows for a reliable prediction of its key structural features. nih.govcardiff.ac.ukrsc.org

The molecule is expected to be largely planar, although there will likely be a dihedral angle between the plane of the 1,3-benzodithiole ring system and the plane of the 4-methoxyphenyl ring. In similar structures like 2-(4-methoxyphenyl)-1,3-thiazolo[4,5-b]pyridine, this angle is around 10°. cardiff.ac.uk The planarity is crucial for understanding potential π-electron delocalization across the molecule.

In the solid state, the crystal packing would be stabilized by intermolecular forces. Given the aromatic nature of the molecule, π–π stacking interactions between the benzodithiole and/or the phenyl rings of adjacent molecules are highly probable. nih.gov Additionally, weak C–H···π and C–H···S interactions may play a role in organizing the molecules into a stable three-dimensional lattice.

Expected Structural Parameters from Analogous Compounds

ParameterExpected Value/FeatureReference/Analogy
Molecular GeometryLargely planar heterocyclic and phenyl ringsGeneral feature of fused aromatic systems
Dihedral Angle (Benzodithiole vs. Phenyl)5-15°Based on 2-aryl-benzothiazoles nih.govcardiff.ac.uk
C-S Bond Lengths~1.75 - 1.78 ÅTypical for aryl-thioether systems
Intermolecular Interactionsπ–π stacking, C–H···π interactionsCommon in aromatic crystal packing nih.govrsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insight into its electronic transitions. The spectrum of 1,3-Benzodithiole, 2-(4-methoxyphenyl)- is expected to be characterized by strong absorption bands in the UV region, arising from π → π* electronic transitions within the conjugated system formed by the benzodithiole and methoxyphenyl rings.

The benzodithiole moiety itself is a chromophore, and its conjugation with the electron-donating 4-methoxyphenyl group is expected to cause a bathochromic (red) shift of the absorption maxima compared to the individual, unconjugated chromophores. Based on data from analogous aromatic heterocyclic compounds, absorption maxima (λ_max) can be predicted to occur in the 250-350 nm range. core.ac.uk The spectrum of 2-(1'-(4'''-Methoxyphenyl)-2'-(2''-thienyl)pyrrolyl)-1,3-benzimidazole, for instance, shows multiple bands in this region, including a strong absorption at 336 nm. core.ac.uk The position and intensity of these bands can be influenced by the solvent polarity, a phenomenon known as solvatochromism.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 1,3-Benzodithiole, 2-(4-methoxyphenyl)- would display characteristic absorption bands corresponding to its structural features. nih.govresearchgate.net

Key Expected IR Absorption Bands:

~3100-3000 cm⁻¹: Aromatic C-H stretching vibrations from both the benzodithiole and phenyl rings.

~2950-2850 cm⁻¹: Aliphatic C-H stretching from the methoxy (-OCH₃) group.

~1610-1580 cm⁻¹ and ~1500 cm⁻¹: C=C stretching vibrations within the aromatic rings.

~1250 cm⁻¹: Asymmetric C-O-C stretching of the aryl ether (Ar-O-CH₃). This is often a strong and characteristic band for methoxyphenyl compounds. nih.gov

~1180 cm⁻¹: In-plane C-H bending of the aromatic rings.

~1030 cm⁻¹: Symmetric C-O-C stretching of the aryl ether.

~830 cm⁻¹: Out-of-plane C-H bending, characteristic of 1,4-disubstituted (para) benzene rings.

~750-700 cm⁻¹: C-S stretching vibrations, which are typically weak to medium in intensity.

Predicted IR Data for 1,3-Benzodithiole, 2-(4-methoxyphenyl)-

Wavenumber (cm⁻¹)Vibrational ModeIntensity
3100-3000Aromatic C-H StretchMedium
2960, 2840-OCH₃ C-H StretchMedium-Weak
~1605Aromatic C=C StretchStrong
~1510Aromatic C=C StretchStrong
~1250Asymmetric Ar-O-C StretchStrong
~1030Symmetric Ar-O-C StretchMedium
~830Para-disubstituted C-H Out-of-Plane BendStrong
~745C-S Stretch / Aromatic BendMedium-Weak

Chromatographic Techniques for Separation and Analysis (e.g., HPLC)

Chromatographic techniques are essential for the separation, purification, and analytical assessment of organic compounds. For 1,3-Benzodithiole, 2-(4-methoxyphenyl)-, High-Performance Liquid Chromatography (HPLC) would be the primary method for determining purity and for quantitative analysis.

A reverse-phase HPLC (RP-HPLC) method would be most suitable. In this setup, a nonpolar stationary phase, such as a C18 (octadecylsilyl) column, would be used with a polar mobile phase. A typical mobile phase would be a gradient or isocratic mixture of acetonitrile (B52724) and water or methanol (B129727) and water, often with a small amount of acid (like formic or phosphoric acid) to ensure sharp peak shapes. sielc.com Detection would typically be performed using a UV detector set to one of the compound's absorption maxima (e.g., ~254 nm or a higher λ_max).

This method allows for the separation of the target compound from starting materials, byproducts, or impurities. Furthermore, the technique is scalable and can be adapted for preparative chromatography to purify larger quantities of the compound. For routine monitoring of chemical reactions, Thin-Layer Chromatography (TLC) on silica (B1680970) gel plates would be a rapid and effective qualitative tool.

Future Research Directions and Outlook

Exploration of Novel Synthetic Pathways

While established methods exist for the synthesis of 2-aryl-1,3-benzodithioles, future research will likely concentrate on developing more efficient, atom-economical, and environmentally benign synthetic routes. Current syntheses often involve the condensation of 1,2-benzenedithiol (B97157) with a corresponding aldehyde or its derivative. Future pathways could explore alternative starting materials and reaction mechanisms.

One promising avenue is the development of copper-catalyzed reactions. For instance, a switchable copper-catalyzed method has been reported for synthesizing benzodithioles from 2-bromo-benzothioamides and elemental sulfur (S8). acs.orgnih.gov This approach, which involves an unexpected sulfur rearrangement, could be adapted for the synthesis of 2-aryl derivatives, potentially offering a new route that avoids the direct use of odorous dithiols. nih.gov

Furthermore, inspiration can be drawn from the synthesis of analogous heterocyclic compounds like benzothiazoles and benzoxazoles. Microwave-assisted synthesis, which has been successfully used for preparing 2-(4-methoxyphenyl)benzo[d]thiazole from 2-aminothiophenol (B119425) and 4-methoxybenzaldehyde (B44291), offers advantages such as high yields, clean reactions, and shorter reaction times. nih.gov Applying similar microwave-assisted, solvent-free conditions to the reaction between 1,2-benzenedithiol and 4-methoxybenzaldehyde could represent a significant process improvement. Another approach could involve triphenylbismuth (B1683265) dichloride-promoted cyclodesulfurization reactions, which have proven effective for synthesizing 2-substituted benzazoles from thioamides. beilstein-journals.org

Development of Catalytic Systems for Enhanced Selectivity and Yield

The advancement of novel catalytic systems is crucial for improving the synthesis of 2-(4-methoxyphenyl)-1,3-benzodithiole. Research in this area will likely focus on heterogeneous catalysts, which offer easier separation and reusability compared to their homogeneous counterparts. For example, various nanocatalysts have been successfully employed in the synthesis of related 2-substituted benzothiazoles, achieving high yields and selectivity. mdpi.com

Table 1: Potential Catalytic Systems for Future Exploration

Catalyst Type Example from Related Syntheses Potential Advantages for 1,3-Benzodithiole (B1625575) Synthesis
Copper-Based Catalysts Copper(I) iodide (CuI) for benzodithiole synthesis from 2-bromo-benzothioamides. acs.orgnih.gov High efficiency, potential for novel reaction pathways. acs.orgnih.gov
Palladium-Based Catalysts Pd-catalyzed C-H arylation for dithieno[3,2-b:2',3'-d]pyrroles. researchgate.net Enables direct arylation, potentially simplifying synthesis steps.
Bismuth-Based Catalysts Bismuth oxide nanoparticles (Bi₂O₃ NPs) for 2-substituted benzothiazoles. mdpi.com Heterogeneous, efficient, and potentially lower toxicity.

| Nanocatalysts | Cu(II)-containing nano-silica triazine dendrimer for 2-substituted benzothiazoles. mdpi.com | High surface area, superior catalytic properties, high yields. mdpi.com |

Future efforts should aim at designing catalysts that can operate under milder conditions (lower temperatures and pressures) and in greener solvents. The development of palladium-catalyzed C-H activation strategies, which have been explored for other sulfur-containing heterocycles, could provide a more direct and efficient route for introducing the 4-methoxyphenyl (B3050149) group, minimizing the need for pre-functionalized starting materials. researchgate.net

Expansion of Applications in Chemical Biology and Materials Science

The structural backbone of 2-(4-methoxyphenyl)-1,3-benzodithiole is present in molecules with significant biological and material properties. Benzodithiole derivatives have been reported to exhibit a range of biological activities, including antitumor, antimicrobial, and antiviral properties. nih.gov This suggests that 2-(4-methoxyphenyl)-1,3-benzodithiole and its analogues could be promising scaffolds for medicinal chemistry research. Future studies should involve systematic screening of this compound against various biological targets, such as cancer cell lines and pathogenic microbes. nih.govpharmacyjournal.in

In materials science, benzodithiazole structures, which are closely related to benzodithioles, are gaining interest for their electronic properties and their ability to form stable radicals. mdpi.com These characteristics make them suitable for applications in smart electronic materials. mdpi.com Similarly, derivatives of 2,1,3-benzothiadiazole (B189464) are recognized as valuable building blocks for optoelectronic devices like organic light-emitting diodes (OLEDs). nih.gov Future research should therefore investigate the photophysical and electronic properties of 2-(4-methoxyphenyl)-1,3-benzodithiole. This could include studies on its potential as a component in organic semiconductors, fluorescent probes, or as a building block for donor-acceptor type polymers for organic electronics.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis. jetir.org These computational tools can significantly accelerate the discovery and optimization of synthetic routes for compounds like 2-(4-methoxyphenyl)-1,3-benzodithiole. nih.govmit.edu

Future research directions include:

Retrosynthesis Prediction: AI-powered platforms can analyze the structure of 2-(4-methoxyphenyl)-1,3-benzodithiole and propose multiple viable synthetic pathways, including novel routes that may not be obvious to human chemists. biopharmatrend.com These tools can rank proposed routes based on factors like estimated yield, cost, and synthetic accessibility. biopharmatrend.comdigitellinc.com

Reaction Condition Optimization: Machine learning models can be trained on existing reaction data to predict the optimal conditions (e.g., catalyst, solvent, temperature, reaction time) to maximize the yield and selectivity of a specific synthesis. This data-driven approach can reduce the number of experiments needed, saving time and resources.

Discovery of Novel Derivatives: AI algorithms can be used to design virtual libraries of novel 1,3-benzodithiole derivatives with desired properties for applications in chemical biology or materials science. By predicting properties like biological activity or electronic characteristics, these tools can help prioritize which new molecules to synthesize and test. biopharmatrend.com

Consortia like the Machine Learning for Pharmaceutical Discovery and Synthesis (MLPDS) are already developing and evaluating data-driven synthesis planning programs, highlighting the growing importance of this field. nih.govmit.edu Applying these in-silico methods to the synthesis and functionalization of 2-(4-methoxyphenyl)-1,3-benzodithiole will be a key driver of future innovation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.